molecular formula C23H16N2OS B2479786 N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide CAS No. 477504-31-7

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide

Cat. No.: B2479786
CAS No.: 477504-31-7
M. Wt: 368.45
InChI Key: JTPZVHMSHWJENO-WCWDXBQESA-N
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Description

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide is a heterocyclic compound featuring a naphtho[2,1-d][1,3]thiazole core fused with a naphthalene carboxamide moiety. The thiazol-2-ylidene group acts as an N-heterocyclic carbene (NHC) ligand, known for its strong σ-donor and weak π-acceptor properties, which enhance stability and reactivity in coordination chemistry . The compound’s structure includes a conjugated naphthalene system, which may contribute to its electronic and optical properties, while the methyl substituent at the 3-position of the thiazole ring likely influences steric and electronic effects .

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c1-25-20-14-13-16-8-3-5-11-18(16)21(20)27-23(25)24-22(26)19-12-6-9-15-7-2-4-10-17(15)19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPZVHMSHWJENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide

This analogue (C₁₄H₁₀N₂OS, MW 254.31) replaces the thiazol-2-ylidene group with a simpler thiazol-2-yl substituent. Key differences include:

  • logP : 3.24 (indicating moderate lipophilicity) vs. the target compound’s predicted higher logP due to the methyl-substituted thiazol-2-ylidene.
  • Hydrogen bonding: 1 donor and 3 acceptors vs.
Property Target Compound N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide
Molecular Weight ~350 (est.) 254.31
logP ~4.0 (est.) 3.24
Hydrogen Bond Acceptors 3 3

3-Allylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine Hydrobromide

This compound (C₁₄H₁₃BrN₂S, MW 321.24) shares the naphtho[2,1-d][1,3]thiazole core but substitutes the carboxamide with an allyl-imine group. Key contrasts:

  • Solubility : The hydrobromide salt enhances aqueous solubility compared to the neutral carboxamide.
  • Reactivity : The allyl group enables cycloaddition or polymerization, unlike the target’s carbene-carboxamide system .

Pharmacological Analogues: Thiazole-Based Antiulcer Agents

Naphtho[2,1-b]furan-2-carboxamide derivatives bearing thiazole substituents (e.g., N-[substituted phenyl]-1',3'-thiazol-5-one derivatives) exhibit antiulcer and antibacterial activities. For example:

  • Compound 7 (C₁₉H₁₅N₃O₃S): 92% yield, 223–225°C melting point.
  • Compound 8 (C₂₀H₁₅N₃O₃S): 92% yield, 199–200°C melting point.

NHC Ligand Performance: Thiazol-2-ylidene vs. Imidazole-Based Ligands

Thiazol-2-ylidenes exhibit superior electrophilicity compared to imidazol-2-ylidenes (e.g., IMes, IPr). For instance:

  • Silver Complex Yields : Thiazol-2-ylidene [NHC–Ag]₂PF₆ achieves 90% yield, whereas imidazol-2-ylidene analogues yield <5–30% under similar conditions.
  • Catalytic Activity : Thiazol-2-ylidene-Ru complexes show enhanced olefin metathesis efficiency due to stronger metal-carbene bonding .
Ligand Type [NHC–Ag] Complex Yield Key Application
Thiazol-2-ylidene 90% High-yield coordination chemistry
Imidazol-2-ylidene (IPr) <5% Limited utility in Ag complexes

Physicochemical Properties: Hydrogen Bonding and Crystal Packing

The carboxamide group in the target compound may form intermolecular hydrogen bonds (e.g., N–H···O=C), influencing crystal packing and stability. This contrasts with hydrazide derivatives (e.g., C₁₉H₁₇N₃O₃S in ), where thiosemicarbazide groups enable diverse hydrogen-bonding networks (e.g., N–H···S) but reduce thermal stability (melting points ~195–225°C) .

Biological Activity

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]naphthalene-1-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Molecular Formula : C22H17N2OS
Molecular Weight : 357.44 g/mol
IUPAC Name : this compound
CAS Number : 477504-39-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The preparation includes the formation of the thiazole core followed by the introduction of the naphthalene carboxamide moiety through condensation reactions. Common reagents include sulfur compounds and various amines under controlled conditions to ensure high purity and yield .

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. A systematic study on thiazole analogs revealed that modifications in the N-aryl amide group significantly enhance antitumor potency while maintaining low cytotoxicity in non-cancerous cell lines .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that modifications to the thiazole ring can lead to compounds with potent activity against a range of bacterial and fungal strains. The electron-withdrawing groups at specific positions on the phenyl ring have been shown to enhance this activity .

Structure-Activity Relationship (SAR)

The SAR studies suggest that specific substitutions on the thiazole and naphthalene rings can dramatically influence biological activity. For example:

  • Electron-Withdrawing Groups : These groups at the ortho position on the phenyl ring are preferred for enhanced activity.
  • Non-bulky Substituents : Small substituents such as hydrogen or fluorine at the para position improve potency without increasing toxicity .

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiazole derivatives against human cancer cell lines and found that one derivative exhibited an IC50 value of 5.38 µM against Pin1, a target implicated in cancer progression. This highlights the potential of this compound as a scaffold for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a derivative similar to this compound was tested against various pathogens. The results demonstrated significant inhibition of bacterial growth with minimal cytotoxic effects on human cells .

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